molecular formula C16H21N5O3 B4193037 N-(2,3-dimethylcyclohexyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide

N-(2,3-dimethylcyclohexyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide

Cat. No. B4193037
M. Wt: 331.37 g/mol
InChI Key: AOQCVSHZZFTGPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylcyclohexyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide, also known as DMN-TA-OOH, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(2,3-dimethylcyclohexyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide is not fully understood. However, studies have shown that this compound can modulate the activity of certain enzymes and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2,3-dimethylcyclohexyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide has been found to exhibit several interesting biochemical and physiological effects. For example, this compound has been shown to increase the levels of certain antioxidants in the brain, which may help to protect neurons from oxidative stress. Additionally, N-(2,3-dimethylcyclohexyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide has been found to modulate the activity of certain neurotransmitters, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dimethylcyclohexyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide in lab experiments is that it has been found to exhibit relatively low toxicity in animal studies. Additionally, this compound is relatively easy to synthesize and can be obtained in relatively large quantities. However, one limitation of using N-(2,3-dimethylcyclohexyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N-(2,3-dimethylcyclohexyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide. For example, further studies could be conducted to better understand the exact mechanism of action of this compound. Additionally, studies could be conducted to investigate the potential use of N-(2,3-dimethylcyclohexyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide in the treatment of other neurodegenerative diseases. Finally, studies could be conducted to investigate the potential use of N-(2,3-dimethylcyclohexyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide as a tool for studying the mechanisms of neuroprotection in the brain.

Scientific Research Applications

N-(2,3-dimethylcyclohexyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2,3-dimethylcyclohexyl)-3-hydroxy-5-nitro-2-phenyltriazol-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-11-7-6-10-14(12(11)2)17-15-16(21(23)24)18-19(20(15)22)13-8-4-3-5-9-13/h3-5,8-9,11-12,14,22H,6-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQCVSHZZFTGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)N=C2C(=NN(N2O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,3-Dimethylcyclohexyl)amino]-4-nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dimethylcyclohexyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide
Reactant of Route 2
N-(2,3-dimethylcyclohexyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide
Reactant of Route 3
N-(2,3-dimethylcyclohexyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide
Reactant of Route 4
N-(2,3-dimethylcyclohexyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide
Reactant of Route 5
N-(2,3-dimethylcyclohexyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide
Reactant of Route 6
N-(2,3-dimethylcyclohexyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide

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